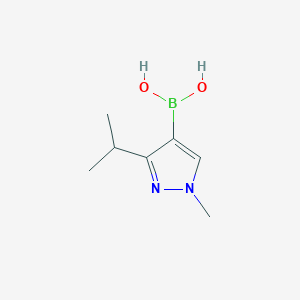
(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a pyrazole ring, which is further substituted with a methyl group and an isopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrazole. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid source like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a valuable tool in the synthesis of complex organic molecules.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst. The resulting product is a pyrazole derivative without the boronic acid group.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Protodeboronation: Protic acids (e.g., hydrochloric acid), transition metal catalysts (e.g., palladium on carbon), and solvents (e.g., methanol, water).
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Protodeboronation: The major product is the corresponding pyrazole derivative without the boronic acid group.
科学研究应用
Chemistry: [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: In biological research, boronic acids are known to interact with biomolecules such as enzymes and receptors. [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid may be used as a probe to study enzyme mechanisms or as a building block for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its ability to form stable carbon-carbon bonds makes it a key reagent in the synthesis of complex organic molecules used in various applications, including electronics and materials science.
作用机制
The mechanism by which [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid exerts its effects is primarily through its ability to participate in carbon-carbon bond-forming reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in these reactions include the palladium catalyst and the halogenated substrate.
相似化合物的比较
Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Methoxyphenylboronic Acid: Another boronic acid used in organic synthesis with a methoxy group that provides different electronic properties.
2-Thienylboronic Acid: A boronic acid with a thiophene ring, used in the synthesis of heterocyclic compounds.
Uniqueness: [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]boronic acid is unique due to its pyrazole ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of pyrazole-containing compounds, which are important in pharmaceuticals and agrochemicals. Additionally, the presence of the methyl and isopropyl groups can influence the reactivity and selectivity of the compound in various chemical reactions.
属性
分子式 |
C7H13BN2O2 |
|---|---|
分子量 |
168.00 g/mol |
IUPAC 名称 |
(1-methyl-3-propan-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-5(2)7-6(8(11)12)4-10(3)9-7/h4-5,11-12H,1-3H3 |
InChI 键 |
SVLXAIHLUHTMEU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1C(C)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


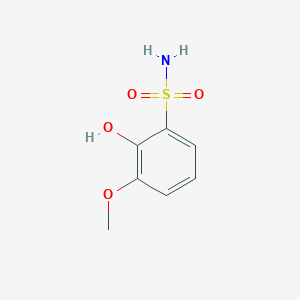
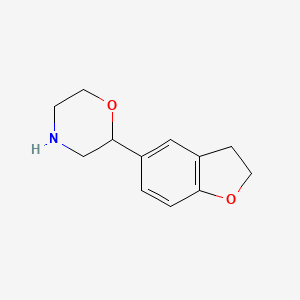

![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)
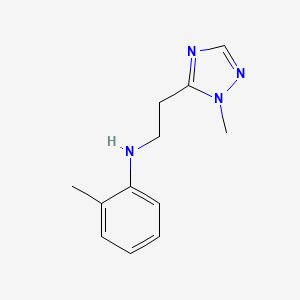

![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)

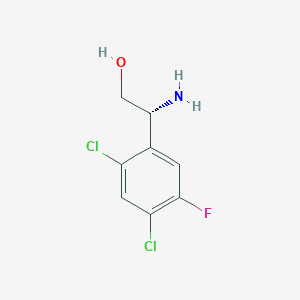
![9-(3,4-dimethoxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]purine-2,4(1H,3H)-dione](/img/structure/B13582633.png)

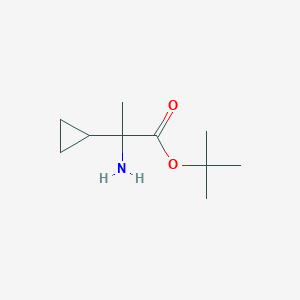
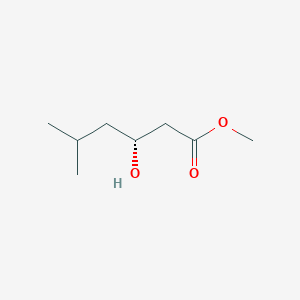
![5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)
